Cas no 2138059-74-0 (5-bromopyrido3,4-dpyrimidin-2-amine)

5-bromopyrido3,4-dpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- Pyrido[3,4-d]pyrimidin-2-amine, 5-bromo-
- 5-bromopyrido3,4-dpyrimidin-2-amine
- 2138059-74-0
- 5-bromopyrido[3,4-d]pyrimidin-2-amine
- EN300-1162554
-
- インチ: 1S/C7H5BrN4/c8-5-2-10-3-6-4(5)1-11-7(9)12-6/h1-3H,(H2,9,11,12)
- InChIKey: GISWPLBYLXNYRG-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC=C2C(Br)=CN=CC2=N1
計算された属性
- せいみつぶんしりょう: 223.96976g/mol
- どういたいしつりょう: 223.96976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 64.7Ų
じっけんとくせい
- 密度みつど: 1.849±0.06 g/cm3(Predicted)
- ふってん: 450.1±48.0 °C(Predicted)
- 酸性度係数(pKa): 1.81±0.30(Predicted)
5-bromopyrido3,4-dpyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162554-0.5g |
5-bromopyrido[3,4-d]pyrimidin-2-amine |
2138059-74-0 | 0.5g |
$849.0 | 2023-06-08 | ||
Enamine | EN300-1162554-5.0g |
5-bromopyrido[3,4-d]pyrimidin-2-amine |
2138059-74-0 | 5g |
$2566.0 | 2023-06-08 | ||
Enamine | EN300-1162554-0.05g |
5-bromopyrido[3,4-d]pyrimidin-2-amine |
2138059-74-0 | 0.05g |
$744.0 | 2023-06-08 | ||
Enamine | EN300-1162554-2500mg |
5-bromopyrido[3,4-d]pyrimidin-2-amine |
2138059-74-0 | 2500mg |
$1735.0 | 2023-10-03 | ||
Enamine | EN300-1162554-5000mg |
5-bromopyrido[3,4-d]pyrimidin-2-amine |
2138059-74-0 | 5000mg |
$2566.0 | 2023-10-03 | ||
Enamine | EN300-1162554-100mg |
5-bromopyrido[3,4-d]pyrimidin-2-amine |
2138059-74-0 | 100mg |
$779.0 | 2023-10-03 | ||
Enamine | EN300-1162554-10000mg |
5-bromopyrido[3,4-d]pyrimidin-2-amine |
2138059-74-0 | 10000mg |
$3807.0 | 2023-10-03 | ||
Enamine | EN300-1162554-2.5g |
5-bromopyrido[3,4-d]pyrimidin-2-amine |
2138059-74-0 | 2.5g |
$1735.0 | 2023-06-08 | ||
Enamine | EN300-1162554-0.25g |
5-bromopyrido[3,4-d]pyrimidin-2-amine |
2138059-74-0 | 0.25g |
$814.0 | 2023-06-08 | ||
Enamine | EN300-1162554-10.0g |
5-bromopyrido[3,4-d]pyrimidin-2-amine |
2138059-74-0 | 10g |
$3807.0 | 2023-06-08 |
5-bromopyrido3,4-dpyrimidin-2-amine 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
5-bromopyrido3,4-dpyrimidin-2-amineに関する追加情報
Recent Advances in the Study of 5-Bromopyrido[3,4-d]pyrimidin-2-amine (CAS: 2138059-74-0) and Its Applications in Chemical Biology and Medicine
The compound 5-bromopyrido[3,4-d]pyrimidin-2-amine (CAS: 2138059-74-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This heterocyclic scaffold is particularly notable for its role in the development of kinase inhibitors, which are crucial in targeted cancer therapies and other disease treatments. Recent studies have explored its potential in modulating various signaling pathways, making it a promising candidate for further pharmaceutical development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 5-bromopyrido[3,4-d]pyrimidin-2-amine as a precursor for the synthesis of novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The study highlighted its efficacy in improving selectivity and reducing off-target effects compared to earlier generations of inhibitors. The compound's bromine moiety was found to be pivotal in facilitating cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and pharmacokinetic properties.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 5-bromopyrido[3,4-d]pyrimidin-2-amine was utilized to develop inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in oncology. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range. These findings underscore its potential as a scaffold for designing next-generation anticancer agents with improved efficacy and reduced toxicity profiles.
Beyond oncology, recent research has also explored the application of 5-bromopyrido[3,4-d]pyrimidin-2-amine in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience revealed its utility in synthesizing small molecules that modulate tau protein aggregation, a hallmark of Alzheimer's disease. The compound's ability to serve as a versatile building block for neuroprotective agents highlights its broad applicability in addressing unmet medical needs.
In conclusion, 5-bromopyrido[3,4-d]pyrimidin-2-amine (CAS: 2138059-74-0) continues to be a valuable tool in drug discovery, with recent studies emphasizing its role in developing targeted therapies for cancer and neurodegenerative disorders. Its chemical versatility and biological relevance position it as a key player in the advancement of precision medicine. Future research directions may include optimizing its derivatives for clinical translation and exploring its potential in other therapeutic areas, such as infectious diseases and autoimmune disorders.
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